
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables summarizing key research results.
Chemical Structure and Properties
The molecular formula for this compound is C18H17ClN2O3. The presence of the chlorobenzyl and dimethoxyphenyl groups enhances its biological activity by influencing its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds within the pyridazine family exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives similar to this compound can inhibit phosphodiesterase-4 (PDE-4), an enzyme implicated in inflammatory processes. Inhibition of PDE-4 leads to increased levels of cyclic AMP (cAMP), which modulates inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation evaluated its effects on different cancer cell lines, including lung (A549), prostate (DU-145), colon (HCT-116), and breast (MDA-MB 231) cancer cells. The results indicated that the compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in these cancer cells. Specifically, it was found to downregulate cyclins and CDKs, which are crucial for cell cycle progression .
Case Studies
- Study on Anti-inflammatory Effects : In a controlled experiment involving murine models, this compound was administered to evaluate its effect on airway hyperreactivity. The results showed a significant reduction in eosinophil infiltration and cytokine production, suggesting its potential as a therapeutic agent for respiratory diseases such as asthma .
- Anticancer Efficacy Assessment : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in an IC50 value of approximately 25 µM against A549 cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
---|---|---|---|
Anti-inflammatory | Murine asthma model | N/A | PDE-4 inhibition, reduced cytokine release |
Anticancer | A549 (lung cancer) | 25 µM | Induction of apoptosis via mitochondrial pathways |
Anticancer | DU-145 (prostate cancer) | 30 µM | Cell cycle arrest at G2/M phase |
Anticancer | HCT-116 (colon cancer) | 20 µM | Downregulation of cyclins and CDKs |
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it suitable for further investigation in drug development:
-
Anticancer Activity :
- Research indicates that derivatives of pyridazinones, including 2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, have shown promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity against specific cancer types .
-
Inhibition of Kinases :
- The compound has been explored for its ability to inhibit kinases involved in cancer progression. Certain derivatives have demonstrated selective inhibition of c-Met kinases, which are implicated in several types of cancer including non-small cell lung cancer . This suggests a pathway for developing targeted therapies.
- Antimicrobial Properties :
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The following general procedure highlights one synthesis route:
-
Starting Materials :
- 4-chlorobenzyl bromide
- 3,4-dimethoxyphenyl hydrazine
- Pyridazine derivatives
-
Procedure :
- React the hydrazine derivative with the halide in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., KOH).
- Allow the reaction to proceed under reflux conditions until completion.
- Purify the product through crystallization or chromatography.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of pyridazinone derivatives, this compound was evaluated against A549 lung cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of various pyridazinone derivatives, including our compound of interest. It was found to selectively inhibit c-Met with an IC50 value significantly lower than that of non-specific inhibitors, highlighting its potential as a targeted therapy for cancers driven by c-Met overexpression .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSZJKSIBYGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.